3-Acetyl-6-methoxy-benzo[b]thiophene
Description
Significance of the Benzo[b]thiophene Core in Heterocyclic Chemistry
The benzo[b]thiophene core is of paramount importance in heterocyclic chemistry due to its aromatic nature, inherent stability, and the diverse reactivity it exhibits. The presence of the sulfur atom in the thiophene (B33073) ring introduces unique electronic characteristics, influencing the molecule's reactivity and potential for intermolecular interactions. This scaffold is found in various natural products and has been extensively utilized as a building block in the synthesis of complex molecular architectures.
The versatility of the benzo[b]thiophene system allows for functionalization at various positions, leading to a wide range of derivatives with tailored properties. researchgate.net The most common methods for the synthesis of the benzo[b]thiophene core structure include metal-mediated annulation of 2-halo alkynyl benzenes, photocatalytic radical annulation, and iodine-catalyzed cascade reactions of substituted thiophenols with alkynes. nih.gov Electrophilic substitution reactions, such as acylation, typically occur at the C3 position of the thiophene ring, a testament to the electron-rich nature of this position. chemicalbook.com
The significance of the benzo[b]thiophene core extends to medicinal chemistry, where it is a key component in numerous pharmacologically active compounds. researchgate.netbenthamdirect.com Marketed drugs such as raloxifene (B1678788) (an estrogen receptor modulator), zileuton (B1683628) (an asthma medication), and sertaconazole (B158924) (an antifungal agent) all feature the benzo[b]thiophene moiety, highlighting its proven value in drug discovery. researchgate.netresearchgate.net
Academic Relevance of 3-Acetyl-6-methoxy-benzo[b]thiophene Derivatives
The specific compound, this compound, and its derivatives are of considerable academic interest due to the combination of the versatile benzo[b]thiophene scaffold with strategically placed functional groups. The acetyl group at the 3-position and the methoxy (B1213986) group at the 6-position significantly influence the molecule's electronic properties and potential for further chemical transformations.
The 3-acetyl group serves as a key synthetic handle, enabling the construction of more complex molecules through reactions such as aldol (B89426) condensations, Knoevenagel condensations, and the formation of various heterocyclic rings. This functional group is often introduced via a Friedel-Crafts acylation reaction, a classic method for attaching acyl groups to aromatic rings. organic-chemistry.org For instance, the acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) has been demonstrated using various acylating agents in the presence of a Lewis acid catalyst like aluminum chloride. google.com
The 6-methoxy group, an electron-donating substituent on the benzene (B151609) ring, influences the reactivity of the entire benzo[b]thiophene system. It can direct further electrophilic substitution on the benzene ring and modulate the biological activity of the resulting derivatives. The synthesis of 6-methoxy substituted benzo[b]thiophenes has been achieved through various routes, including the acid-catalyzed intramolecular cyclization/rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone, which yields a mixture of 6-methoxy and 4-methoxy isomers. google.com
The academic relevance of these derivatives is underscored by their investigation in various therapeutic areas. For example, derivatives of 6-methoxybenzo[b]thiophene (B1315557) have been explored for their potential as anticancer agents. chemicalbook.com
Research Trajectories in Functionalized Benzo[b]thiophenes
Current research on functionalized benzo[b]thiophenes is diverse and expanding, driven by the continuous search for novel materials and therapeutic agents. benthamdirect.com Key research trajectories include:
Development of Novel Synthetic Methodologies: Chemists are constantly exploring more efficient, selective, and environmentally friendly methods for the synthesis and functionalization of the benzo[b]thiophene core. This includes the use of transition-metal catalysis and C-H activation strategies to introduce a wide range of substituents. nih.gov
Medicinal Chemistry and Drug Discovery: A significant area of research focuses on the design and synthesis of new benzo[b]thiophene derivatives with potential therapeutic applications. These include compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netsemanticscholar.org The ability to readily modify the benzo[b]thiophene scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity.
Materials Science: The unique electronic and photophysical properties of benzo[b]thiophenes make them attractive candidates for applications in materials science. Researchers are investigating their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. chemimpex.com The extended π-system of the benzo[b]thiophene core contributes to its charge-transporting capabilities.
The exploration of functionalized benzo[b]thiophenes, such as this compound, continues to be a vibrant and productive area of chemical research, with the potential to yield significant advancements in medicine and materials science.
Data Tables
Table 1: Chemical Identifiers for Benzo[b]thiophene
| Identifier | Value |
| IUPAC Name | Benzo[b]thiophene |
| CAS Number | 95-15-8 |
| Molecular Formula | C₈H₆S |
| Molar Mass | 134.20 g/mol |
| Appearance | White solid |
| Melting Point | 32 °C (90 °F; 305 K) |
| Boiling Point | 221 °C (430 °F; 494 K) |
Data sourced from researchgate.net
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-(6-methoxy-1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C11H10O2S/c1-7(12)10-6-14-11-5-8(13-2)3-4-9(10)11/h3-6H,1-2H3 |
InChI Key |
GHLAZAMQCOPVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetyl 6 Methoxy Benzo B Thiophene and Its Analogues
Classical and Modern Synthetic Routes to Benzo[b]thiophene Derivatives
The construction of the benzo[b]thiophene ring system can be achieved through a variety of classical and modern synthetic strategies, often involving the formation of a key carbon-sulfur bond followed by cyclization.
Intramolecular Cyclization and Rearrangement Strategies
Intramolecular cyclization is a direct and efficient method for assembling the benzo[b]thiophene core. These strategies often utilize precursors that already contain the necessary atoms for the bicyclic system, which are then induced to cyclize under specific conditions.
One common approach involves the cyclization of aryl sulfides. chemicalbook.com For instance, arylmercapto acetals have been used as precursors, undergoing cyclization in the gas phase with a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Another variation is the cyclization of arylthioacetic acids, which are prepared from the reaction of a thiophenol and chloroacetic acid. Subsequent treatment with acetic anhydride (B1165640) leads to a 3-hydroxybenzo[b]thiophene intermediate that can be dehydroxylated to yield the parent benzo[b]thiophene. chemicalbook.com
More recent methods have focused on the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This strategy has proven to be a straightforward route for constructing 2,3-disubstituted benzo[b]thiophenes. researchgate.net In one study, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt was used to initiate the electrophilic cyclization, providing benzo[b]thiophenes with a valuable thiomethyl group at the C3 position in excellent yields under moderate reaction conditions. nih.gov The reaction proceeds via the alkyne attacking the electrophilic sulfur of the salt, followed by the elimination of dimethyl sulfide (B99878). nih.gov This method tolerates a wide range of functional groups on the alkyne substituent. nih.gov
| Starting Material | Reagent/Catalyst | Conditions | Product Type | Yield |
| Phenyl substituted alkynyl thioanisole (B89551) | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane, Room Temp, 24h | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% nih.gov |
| Alkynyl thioanisole with 6-bromo group | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane, Room Temp, 24h | 6-Bromo-3-(methylthio)-2-arylbenzo[b]thiophene | 95% nih.gov |
Acid-Catalyzed Cyclization Approaches
Acid-catalyzed cyclization represents one of the most established methods for synthesizing benzo[b]thiophenes. This approach typically involves the intramolecular cyclization of a ketone or acetal (B89532) precursor bearing an arylthio group. For example, 2-phenylbenzo[b]thiophenes can be prepared via the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals. google.com
A particularly relevant example is the synthesis of the core structure of raloxifene (B1678788), which involves the acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone. google.com Heating this starting material in neat polyphosphoric acid results in a mixture of two regioisomeric products: the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and the 4-methoxy isomer. google.com Similarly, 3-substituted benzo[b]thiophenes can be prepared from the acid-catalyzed cyclization of arylthiomethyl ketones, although this route is often limited to 3-alkyl derivatives. google.com
Oxidative Cyclization Reactions
Oxidative cyclization provides another important pathway to benzo[b]thiophenes. A widely used classical method is the oxidative cyclization of o-mercaptocinnamic acids, though this route is generally limited to producing benzo[b]thiophene-2-carboxylates. google.com The reaction can be carried out using potassium ferricyanide (B76249) (K3Fe(CN)6) in an alkaline solution or with iodine. chemicalbook.com
More contemporary methods utilize transition metal catalysts to facilitate oxidative cyclization under milder conditions. A palladium-catalyzed carbonylative approach has been developed to synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. nih.govacs.org This process uses a simple PdI2/KI catalytic system with carbon monoxide and oxygen (from air) to achieve an oxidative cyclization–deprotection–alkoxycarbonylation sequence, affording products in good to high yields. nih.govacs.org This method is compatible with a range of substituents on both the aromatic ring and the alkyne. acs.org
| Substrate | Catalyst System | Conditions | Product | Yield |
| 2-((4-Bromophenyl)ethynyl)phenyl)(methyl)sulfane | PdI2/KI | CO (32 atm), Air (to 40 atm), Methanol, 100°C | Methyl 2-(4-Bromophenyl)benzo[b]thiophene-3-carboxylate | 83% nih.govacs.org |
| Methyl(2-(p-tolylethynyl)phenyl)sulfane | PdI2/KI | CO (32 atm), Air (to 40 atm), Methanol, 100°C | Methyl 2-(p-Tolyl)benzo[b]thiophene-3-carboxylate | 76% acs.org |
| Methyl(4-methyl-2-(phenylethynyl)phenyl)sulfane | PdI2/KI | CO (32 atm), Air (to 40 atm), Methanol, 100°C | Methyl 5-Methyl-2-phenylbenzo[b]thiophene-3-carboxylate | 61% acs.org |
Catalytic Condensation Protocols
Catalytic condensation reactions offer a direct route to the benzo[b]thiophene core from simple starting materials. The preparation of unsubstituted benzo[b]thiophene, for example, can be achieved through the catalytic condensation of styrene (B11656) and sulfur. google.com While effective for the parent heterocycle, these high-temperature processes may have limitations when applied to more complex, functionalized analogues.
Transition Metal-Catalyzed Coupling Reactions in Benzo[b]thiophene Synthesis
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex aromatic and heteroaromatic systems, including benzo[b]thiophenes. These methods often provide high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Methods (e.g., C-H Arylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the benzo[b]thiophene skeleton and for its subsequent functionalization. researchgate.net These reactions can form key C–C or C–S bonds necessary for the heterocyclic core.
One strategy involves a domino reaction sequence, such as a palladium-catalyzed C-S bond formation, cross-coupling, and cyclization using thiourea (B124793) as a sulfur source. organic-chemistry.org This allows for the one-pot synthesis of benzo[b]thiophenes from appropriate precursors. organic-chemistry.org Another approach is the Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, which generates a 2-alkynylthiophenol intermediate that subsequently undergoes intramolecular cyclization to form the 2-substituted benzo[b]thiophene. rsc.org
Direct C–H arylation has emerged as a highly atom-economical method for synthesizing aryl-substituted benzo[b]thiophenes, as it avoids the need for pre-functionalization of the heterocycle. nih.gov Palladium catalysts are commonly used to couple benzo[b]thiophene directly with aryl halides or arylboronic acids. nih.govorganic-chemistry.orgnih.gov
Key challenges in direct C–H arylation include controlling regioselectivity (arylation at C2 vs. C3) and achieving mild reaction conditions. nih.gov Research has shown that regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, a regioselective β-arylation (C3-arylation) of benzo[b]thiophene has been achieved at room temperature using aryl iodides, with mechanistic studies suggesting a Heck-type pathway. nih.gov Conversely, C2-selective arylation has been accomplished through the oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids using a Pd(OAc)2 catalyst. nih.govacs.org An efficient route to multisubstituted benzo[b]thiophenes has also been developed via palladium-catalyzed intramolecular oxidative C–H functionalization and arylthiolation. nih.gov
| Reaction Type | Catalyst/Reagents | Conditions | Key Feature |
| β-Arylation (C3) | Pd(OAc)2, Ag2CO3, P(p-C6H4OMe)3 | Room Temperature | Room-temperature C-H functionalization; Heck-type pathway. nih.gov |
| α-Arylation (C2) | Pd(OAc)2, Cu(OAc)2, Pyridine (B92270) | 100 °C, DMSO | Oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids. nih.govacs.org |
| Intramolecular C-H Functionalization | Pd(OAc)2, Cu(OAc)2, TBAB | DMF | One-pot synthesis from α-aryl-β-mercaptoacrylonitriles. nih.gov |
| C-S Coupling/Cyclization | [Pd2dba3], Triphos, Cs2CO3 | 1,4-Dioxane | Domino reaction using thiourea as a sulfur surrogate. organic-chemistry.org |
Copper-Catalyzed Carbomagnesiation Pathways
A notable strategy for the synthesis of functionalized benzo[b]thiophenes involves an intramolecular copper-catalyzed carbomagnesiation of alkynyl(aryl)thioethers. This approach facilitates a unique intramolecular C-C bond formation to construct the benzo[b]thiophene core. The process transforms an ortho-alkynylthioaryl bromide into a benzothiophen-2-ylmagnesium species through a sequence of halogen-metal exchange and subsequent copper-catalyzed intramolecular carbomagnesiation. researchgate.net This organomagnesium intermediate is a versatile precursor that can be trapped with various electrophiles to introduce a wide range of substituents at the 2- and 3-positions of the benzo[b]thiophene ring system, offering a pathway to analogues of 3-Acetyl-6-methoxy-benzo[b]thiophene. researchgate.net
Buchwald-Hartwig Amination for Benzo[b]thiophene Systems
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been effectively applied to the synthesis of aminobenzo[b]thiophene derivatives. This reaction is a powerful tool for forming carbon-nitrogen bonds, a common linkage in pharmaceutically active molecules. In the context of benzo[b]thiophene systems, this methodology has been used to prepare diarylamines by coupling bromo- or amino-benzo[b]thiophenes with substituted anilines or phenylbromides, respectively.
A study demonstrated the successful synthesis of various diarylamines in the benzo[b]thiophene series using a catalytic system of Pd(OAc)2 with BINAP as the ligand and Cs2CO3 as the base. The reactions proceeded in moderate to high yields. For instance, 6-aminobenzo[b]thiophene derivatives were synthesized through the palladium-catalyzed C-N coupling of the corresponding 6-bromo compounds with benzophenone (B1666685) imine, followed by acidic hydrolysis. The efficiency of the coupling was observed to increase with the presence of a fluorine atom on the phenylbromide coupling partner.
| Reactants | Catalyst System | Product | Yield |
| 6-bromobenzo[b]thiophene, substituted anilines | Pd(OAc)2, BINAP, Cs2CO3 | 6-(arylamino)benzo[b]thiophene | Moderate to High |
| 6-aminobenzo[b]thiophene, substituted phenylbromides | Pd(OAc)2, BINAP, Cs2CO3 | 6-(arylamino)benzo[b]thiophene | Moderate to High |
| 6-bromobenzo[b]thiophene, benzophenone imine | Pd catalyst | 6-(diphenylmethyleneamino)benzo[b]thiophene | - |
| This table summarizes the application of Buchwald-Hartwig amination for the synthesis of aminobenzo[b]thiophene derivatives. |
Advanced Synthetic Strategies for Functionalization
The inherent reactivity of the benzo[b]thiophene core allows for a variety of functionalization strategies to introduce molecular diversity.
The direct functionalization of C-H bonds is a highly efficient and atom-economical approach to modify the benzo[b]thiophene scaffold. Palladium-catalyzed direct C-H arylation has emerged as a powerful method for the regioselective introduction of aryl groups. Research has demonstrated the completely selective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides using a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl. rsc.org This highlights the ability to selectively functionalize the C3 position, which is pertinent to the synthesis of 3-acetylated derivatives.
Furthermore, palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts provides an efficient route to multisubstituted benzo[b]thiophenes. researchgate.net This strategy involves a one-pot, two-step process that is compatible with a diverse range of substituents on both the aryl ring and at the 2- and 3-positions of the benzo[b]thiophene scaffold. researchgate.net The versatility of this approach has been demonstrated in the synthesis of precursors to bioactive molecules like raloxifene and tubulin polymerization inhibitors. researchgate.net
Domino reactions, or cascade reactions, offer a highly efficient means of constructing complex molecular architectures from simple starting materials in a single operation. This strategy has been extensively used to synthesize a variety of benzo[b]thiophene-fused polycyclic derivatives. mdpi.comchemimpex.com These reactions are powerful because they can rapidly build molecular complexity by forming multiple chemical bonds in a sequential manner.
For example, an efficient methodology has been developed for the gram-scale synthesis of 3-amino-2-formyl-functionalized benzothiophenes using a domino reaction protocol under benign conditions. nih.gov These functionalized benzothiophenes serve as versatile building blocks for the synthesis of novel molecular scaffolds, such as benzothieno[3,2-b]pyridines and hydrazone derivatives. nih.gov Another approach involves a K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones, which can be adjusted to yield either benzo[b]thiophene-fused pyranones or thiochromen-fused furan (B31954) derivatives. sci-hub.se These domino strategies are particularly valuable as they provide access to complex fused systems that are not easily accessible through traditional synthetic methods. sci-hub.sepharmaffiliates.com
The incorporation of organometallic fragments into the structure of bioactive molecules is a growing area of research aimed at enhancing their therapeutic properties. In the context of benzo[b]thiophene systems, organometallic derivatives have been synthesized and evaluated for their potential antitumor properties. nih.gov
Inspired by the structure of raloxifene, a series of 2-benzoyl-3-ferrocenylbenzo[b]thiophenes have been prepared. nih.gov The synthetic strategy involves the introduction of a ferrocenyl group at the 3-position of the benzo[b]thiophene core. These organometallic derivatives have demonstrated considerable cytotoxic activity against several human tumor cell lines. nih.gov Notably, one of the synthesized compounds, [3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone, exhibited IC50 values in the low-micromolar range, suggesting that the incorporation of the ferrocenyl moiety can significantly enhance the cytotoxic potential of the benzo[b]thiophene scaffold. nih.gov Ab initio molecular orbital calculations have been employed to understand the preference for the insertion of metal fragments into specific bonds of the benzo[b]thiophene system, with findings indicating that selectivity is governed by a combination of orbital structure, steric interactions, and metal-carbon bond strengths.
The acetyl and methoxy (B1213986) groups of this compound offer valuable handles for further chemical modification, allowing for the fine-tuning of the compound's properties.
The acetyl group at the 3-position is a versatile functional group that can undergo a variety of chemical transformations. For instance, the carbonyl group can be a site for nucleophilic attack, reduction, or conversion to other functional groups. The synthesis of 3-acylbenzo[b]thiophenes, such as those found in raloxifene and other anti-tubulin agents, highlights the importance of this functional group. nih.gov Synthetic methods often involve the Friedel-Crafts acylation of a pre-formed benzo[b]thiophene ring, although this can sometimes lead to issues with regioselectivity. The methyl group of the acetyl moiety can also be functionalized, for example, through enolate chemistry, to introduce further substituents.
Spectroscopic and Crystallographic Characterization in Benzo B Thiophene Research
Vibrational Spectroscopy Applications
The FT-IR spectrum of 3-Acetyl-6-methoxy-benzo[b]thiophene is expected to exhibit several characteristic absorption bands corresponding to its functional groups. The presence of the acetyl group will be marked by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1700 cm⁻¹. The aromatic C-H stretching vibrations of the benzo[b]thiophene ring system are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetyl methyl group will be in the 2850-3000 cm⁻¹ region. The C-O stretching of the methoxy (B1213986) group should produce a distinct band, likely in the 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions. Furthermore, various C=C stretching vibrations within the aromatic rings will be observable in the 1450-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene (B151609) ring.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3100-3000 | Aromatic C-H Stretching |
| ~2950-2850 | Aliphatic C-H Stretching (CH₃) |
| ~1680 | Carbonyl (C=O) Stretching |
| ~1600-1450 | Aromatic C=C Stretching |
| ~1250 | Asymmetric C-O-C Stretching (Aryl Ether) |
| ~1030 | Symmetric C-O-C Stretching (Aryl Ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region will display signals for the protons on the benzo[b]thiophene ring system. The chemical shifts of these protons are influenced by the electron-donating methoxy group and the electron-withdrawing acetyl group. The methyl protons of the acetyl and methoxy groups will appear as sharp singlets in the aliphatic region of the spectrum.
The proton at the C2 position is expected to be the most downfield of the thiophene (B33073) ring protons due to the deshielding effect of the adjacent acetyl group and the lone pair of electrons on the sulfur atom. The protons on the benzene ring will have chemical shifts influenced by the methoxy group at C6. Specifically, the proton at C7, being ortho to the electron-donating methoxy group, is expected to be shifted upfield compared to the other benzene ring protons. The protons at C4 and C5 will also exhibit characteristic chemical shifts and coupling patterns. The methyl protons of the acetyl group will likely resonate around 2.5 ppm, while the methoxy protons will appear at approximately 3.9 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.3 | s |
| H-4 | ~7.8 | d |
| H-5 | ~7.1 | dd |
| H-7 | ~7.5 | d |
| -COCH₃ | ~2.6 | s |
| -OCH₃ | ~3.9 | s |
The coupling constants (J-values) between adjacent protons provide valuable information about the connectivity of the atoms. For the benzo[b]thiophene ring system, ortho-coupling between H-4 and H-5 is expected to be in the range of 8-9 Hz. A smaller meta-coupling might be observed between H-5 and H-7, typically around 2-3 Hz. The proton at C7 may appear as a doublet due to coupling with H-5, or a doublet of doublets if there is also a small para-coupling to H-4. The proton at H-2 is expected to be a singlet as it has no adjacent protons. The methyl protons of the acetyl and methoxy groups will also appear as singlets.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbon atoms of the benzo[b]thiophene ring will resonate in the aromatic region (110-150 ppm). The carbon attached to the methoxy group (C6) is expected to be shifted significantly downfield due to the deshielding effect of the oxygen atom. The carbon atoms of the methyl groups of the acetyl and methoxy substituents will appear in the upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 |
| C2 | ~140 |
| C3 | ~135 |
| C3a | ~138 |
| C4 | ~125 |
| C5 | ~115 |
| C6 | ~160 |
| C7 | ~105 |
| C7a | ~130 |
| -COCH₃ | ~28 |
| -OCH₃ | ~56 |
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Attached Proton Test (APT) Analysis
Attached Proton Test (APT) is a specialized Nuclear Magnetic Resonance (NMR) technique used to differentiate between carbon atoms based on the number of attached protons. In an APT spectrum, quaternary carbons (C) and methylene (B1212753) carbons (CH₂) typically appear as signals with opposite phase to methyl (CH₃) and methine (CH) carbons.
Table 1: Predicted ¹³C NMR and APT Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | APT Phase |
|---|---|---|
| C=O | ~190-200 | Negative (quaternary) |
| Aromatic C | ~110-140 | Negative (quaternary) |
| Aromatic CH | ~105-135 | Positive |
| OCH₃ | ~55-60 | Positive |
| COCH₃ | ~25-30 | Positive |
Note: This table is predictive as specific experimental data is not available.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is frequently used to analyze complex mixtures, purify compounds, and confirm the molecular weight of synthesized products. In the context of benzothiophene (B83047) research, LC-MS is a standard method for monitoring reaction progress and verifying the mass of target molecules.
For this compound, an LC-MS analysis would provide its retention time under specific chromatographic conditions and a mass spectrum. The primary ion observed would correspond to the protonated molecule [M+H]⁺, confirming its molecular weight of 206.04 g/mol . Further fragmentation data could also be obtained to support structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound. The calculated exact mass for the molecular formula of this compound, C₁₁H₁₀O₂S, is 206.04015. An experimental HRMS measurement that closely matches this value would provide unambiguous confirmation of the compound's elemental composition. While HRMS is a common characterization technique for benzothiophene derivatives, specific published data for this compound is not available.
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Molecular Geometry
Single crystal X-ray diffraction analysis of a suitable crystal of this compound would yield a detailed three-dimensional model of its molecular structure. This data would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles, such as the C-S bonds in the thiophene ring and the C=O bond of the acetyl group. It would also reveal the planarity of the benzothiophene ring system and the orientation of the acetyl and methoxy substituents. Although crystal structures have been reported for many related benzothiophene derivatives, specific crystallographic data for this compound has not been found in the literature. researchgate.net
Table 2: Representative Bond Lengths and Angles in Benzothiophene Derivatives
| Bond/Angle | Typical Value |
|---|---|
| C-S (thiophene ring) | ~1.70 - 1.75 Å |
| C=C (thiophene ring) | ~1.37 - 1.40 Å |
| C-C (benzene ring) | ~1.38 - 1.41 Å |
| C-S-C (angle) | ~91 - 93° |
Note: These are typical values for related structures, as specific data for the target compound is unavailable.
Powder X-ray Diffraction for Solid State Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This technique is valuable for identifying different crystalline forms (polymorphs), assessing sample purity, and analyzing the solid-state properties of materials. A PXRD pattern for a bulk sample of this compound would be unique to its specific crystal packing and could be used for quality control in its synthesis. As with other crystallographic data, specific PXRD patterns for this compound are not currently available in published databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic and heterocyclic compounds like benzo[b]thiophene derivatives, UV-Vis spectra typically reveal intense absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals within the conjugated system of the molecule. The presence of substituents on the benzo[b]thiophene core, such as the acetyl and methoxy groups in this compound, can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
Despite a thorough review of scientific literature, specific experimental UV-Vis absorption data for this compound was not located. Such data, if available, would provide valuable insight into the electronic structure of the molecule, detailing the precise wavelengths of maximum absorption and the corresponding molar absorptivity values, which are essential for confirming its electronic properties and for quantitative analysis.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This method is indispensable for verifying the empirical and molecular formula of a newly synthesized chemical entity. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed chemical structure, researchers can confirm the purity and identity of the compound.
For this compound, the molecular formula is C₁₁H₁₀O₂S. The theoretical elemental composition is calculated from the molecular weight of the compound and the atomic weights of its constituent atoms. This theoretical data serves as the benchmark against which experimental results are measured to validate the compound's synthesis and purity.
Below is the calculated theoretical elemental composition for this compound.
Table 1. Theoretical Elemental Composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 11 | 132.11 | 64.05% |
| Hydrogen | H | 1.01 | 10 | 10.10 | 4.89% |
| Oxygen | O | 16.00 | 2 | 32.00 | 15.52% |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.55% |
| Total | | | | 206.28 | 100.00% |
Experimental validation via elemental analysis would involve combusting a small, precise amount of the purified compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, SO₂) to determine the mass percentages of C, H, and S. The oxygen percentage is typically determined by difference. A close correlation between the experimental and theoretical values (usually within ±0.4%) is a standard requirement for the structural confirmation of a synthesized compound.
Computational Chemistry and Theoretical Investigations of 3 Acetyl 6 Methoxy Benzo B Thiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. sci-hub.se It is widely used to predict the properties of heterocyclic compounds. sci-hub.senih.gov DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to reliably determine the geometric and energy parameters of molecules containing benzothiophene (B83047) scaffolds. sci-hub.se
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface.
Table 1: Predicted Geometrical Parameters for a Substituted Benzothiophene Core (Illustrative) Data based on typical values and calculations on analogous structures.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | ||
| S1–C2 | ~1.75 Å | |
| C2–C3 | ~1.38 Å | |
| C=O (Acetyl) | ~1.23 Å | |
| C(aromatic)–O (Methoxy) | ~1.36 Å | |
| Bond Angles | ||
| C2–S1–C7a | ~91.5° | |
| S1–C2–C3 | ~111.0° | |
| C2–C3–C(Acetyl) | ~125.0° | |
| C5–C6–O(Methoxy) | ~119.0° |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net This analysis provides valuable information about the molecule's characteristic vibrational modes, which correspond to the stretching, bending, and torsional motions of its atoms.
For 3-Acetyl-6-methoxy-benzo[b]thiophene, key vibrational modes can be predicted. The acetyl group would exhibit a strong C=O stretching frequency, typically found in the 1650-1680 cm⁻¹ range. The methoxy (B1213986) group would show characteristic C-O stretching vibrations. The aromatic benzo[b]thiophene core would produce a series of complex vibrations corresponding to C-H and C-C stretching and bending within the fused rings. Comparing these computationally predicted frequencies with experimental IR and Raman spectra is a standard method for structural confirmation. researchgate.net
Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretching | Aromatic Ring | 3100 - 3000 |
| C-H Stretching | Methyl (Methoxy/Acetyl) | 2950 - 2850 |
| C=O Stretching | Acetyl Group | 1680 - 1650 |
| C=C Stretching | Aromatic Ring | 1600 - 1450 |
| C-O-C Asymmetric Stretch | Methoxy Group | 1275 - 1200 |
| C-O-C Symmetric Stretch | Methoxy Group | 1075 - 1020 |
DFT calculations can also be used to predict the standard thermodynamic properties of a molecule, such as the enthalpy of formation (ΔH), entropy (ΔS), and Gibbs free energy of formation (ΔG). mdpi.com These properties are crucial for understanding the stability of the molecule and its behavior in chemical reactions.
Enthalpy (ΔH): Represents the total heat content of the system. A negative enthalpy of formation indicates that the molecule is stable relative to its constituent elements.
Entropy (ΔS): A measure of the disorder or randomness of the system. This value is calculated from the vibrational, rotational, and translational contributions determined during the frequency analysis.
Gibbs Free Energy (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of a reaction or the stability of a molecule under specific conditions. A more negative ΔG indicates greater stability.
These computational predictions are valuable for assessing the thermodynamic feasibility of synthetic routes and the relative stability of different isomers or conformers.
Table 3: Significance of Predicted Thermodynamic Properties
| Thermodynamic Property | Symbol | Significance for this compound |
| Enthalpy of Formation | ΔH | Indicates the energy released or absorbed upon the molecule's formation from its elements, defining its intrinsic stability. |
| Standard Entropy | ΔS | Quantifies the molecule's disorder, based on its vibrational, rotational, and translational freedom. |
| Gibbs Free Energy of Formation | ΔG | The ultimate indicator of molecular stability under standard conditions, combining enthalpy and entropy. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's electronic properties and chemical reactivity. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals dictate how the molecule interacts with other chemical species. nih.govresearchgate.net
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. In this compound, the HOMO is expected to be primarily localized over the electron-rich benzo[b]thiophene ring system, which is characteristic of π-conjugated aromatic compounds. researchgate.net The presence of the electron-donating methoxy group at the 6-position would further increase the electron density on the benzene (B151609) portion of the core and likely raise the HOMO energy level compared to the unsubstituted parent molecule.
The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. For this molecule, the LUMO is expected to have significant contributions from the electron-withdrawing acetyl group at the 3-position. This group pulls electron density from the thiophene (B33073) ring, lowering the energy of the LUMO and making the molecule susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. nih.gov The HOMO-LUMO gap also provides an estimate of the energy required for the lowest electronic excitation in the molecule.
Table 4: Predicted Frontier Molecular Orbital Properties (Illustrative) Energy values are hypothetical but representative for this class of molecule.
| Parameter | Description | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.70 |
HOMO-LUMO Energy Gap Determinations
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO-LUMO energy gap can be determined using computational methods such as Density Functional Theory (DFT). The presence of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing acetyl group (-COCH₃) on the benzo[b]thiophene core significantly influences the energies of the frontier orbitals. The methoxy group tends to raise the HOMO energy level, while the acetyl group tends to lower the LUMO energy level. This combined effect typically leads to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted benzo[b]thiophene, thereby enhancing the molecule's reactivity.
Theoretical calculations for similar donor-acceptor substituted aromatic systems have shown that such functionalization effectively narrows the energy gap. researchgate.net The delocalization of π-electrons across the benzothiophene ring system, influenced by these substituents, plays a crucial role in determining the final energy gap.
Table 1: Theoretical HOMO-LUMO Energy Gap Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | (estimated) -5.8 to -6.2 |
| LUMO Energy | (estimated) -1.9 to -2.3 |
| HOMO-LUMO Gap (ΔE) | (estimated) 3.6 to 4.2 |
Note: The values presented are estimations based on trends observed in related benzothiophene derivatives and are subject to variation depending on the specific computational method and basis set employed.
Quantum Chemical Descriptors and Properties
Linear polarizability is a measure of the distortion of a molecule's electron cloud in the presence of an external electric field. It is a fundamental property that influences a molecule's intermolecular interactions and its nonlinear optical properties. Computational methods, particularly DFT, are effective in calculating the polarizability tensor and its average value, ⟨α⟩.
For this compound, the presence of both an electron-donating group and an electron-withdrawing group is expected to enhance its linear polarizability. This is due to the increased ease of charge displacement along the molecular framework. The extended π-conjugated system of the benzo[b]thiophene core facilitates this electron mobility. Studies on similar push-pull aromatic systems have consistently shown an increase in polarizability with such substitution patterns. researchgate.net
First-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule and is responsible for phenomena such as second-harmonic generation. Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. Large β values are typically found in molecules with a strong intramolecular charge transfer character, which is often achieved through a donor-π-acceptor architecture.
The structure of this compound, with its methoxy donor and acetyl acceptor groups connected through the conjugated benzo[b]thiophene bridge, fits this D-π-A motif. This arrangement is anticipated to result in a significant first-order hyperpolarizability. Computational studies on related benzothiophene-based NLO chromophores have demonstrated that the magnitude of β is highly sensitive to the nature and positioning of the donor and acceptor groups. nih.gov
Table 2: Calculated Polarizability and First Order Hyperpolarizability of this compound
| Property | Calculated Value (a.u.) |
| Linear Polarizability (⟨Δα⟩) | (qualitatively high) |
| First Order Hyperpolarizability (⟨β⟩) | (qualitatively significant) |
Note: Quantitative values require specific DFT calculations, but qualitative trends suggest enhanced polarizability and hyperpolarizability compared to unsubstituted benzothiophene.
Natural Bonding Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of charge transfer interactions, orbital hybridizations, and the stabilization energies associated with electron delocalization (hyperconjugation). mdpi.com
For this compound, NBO analysis would likely reveal significant intramolecular charge transfer from the electron-rich methoxy group and the benzo[b]thiophene ring to the electron-deficient acetyl group. This analysis can quantify the stabilization energies associated with these interactions, such as the π → π* and n → π* transitions. These charge delocalizations are key to understanding the molecule's electronic properties, reactivity, and nonlinear optical response. bohrium.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov
In this compound, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen of the acetyl group, making it a likely site for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the aromatic ring and the methoxy group would exhibit positive potential (blue). The MEP analysis provides a visual representation of the electronic effects of the substituents on the aromatic system. nih.gov
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile. physchemres.org
The presence of the electron-withdrawing acetyl group in this compound is expected to increase its electrophilicity compared to unsubstituted benzo[b]thiophene. This is because the acetyl group lowers the molecule's chemical potential and increases its ability to stabilize incoming electronic charge. Computational determination of the HOMO and LUMO energies allows for the straightforward calculation of this important reactivity index. ajchem-a.com
Advanced Computational Modeling Techniques
Advanced computational modeling has become an indispensable tool in medicinal chemistry for predicting and analyzing the behavior of molecules at an atomic level. ijpsjournal.com For compounds like this compound, these techniques provide profound insights into potential therapeutic applications by simulating their interactions with biological targets. Methodologies such as molecular docking and molecular dynamics simulations are pivotal in elucidating the structural basis of ligand-receptor binding and the stability of the resulting complexes.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a specific protein target. This technique is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of their activity. ijpsjournal.com For the benzo[b]thiophene scaffold, which is present in various biologically active compounds, molecular docking has been extensively used to explore interactions with a range of protein targets. nih.govnih.gov
Studies on 3-acylbenzothiophenes, a class that includes this compound, have utilized molecular docking to investigate their potential as inhibitors of enzymes like cholinesterases, which are implicated in Alzheimer's disease. nih.gov These simulations predict the binding affinity, typically expressed as a binding energy score (in kcal/mol), and reveal the key intermolecular interactions that stabilize the ligand-protein complex.
The primary interactions governing the binding of benzo[b]thiophene derivatives often involve:
Hydrogen Bonds: The acetyl group's carbonyl oxygen in this compound can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the protein's active site.
π-Stacking and Hydrophobic Interactions: The aromatic benzo[b]thiophene ring system frequently engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within the binding pocket. nih.gov
For instance, in docking studies of similar benzothiophene-chalcone hybrids with acetylcholinesterase (AChE), interactions like a hydrogen bond between the carbonyl oxygen and the hydroxyl group of TYR337, and π-stacking between the aromatic ring and TRP86, have been observed. nih.gov Similarly, docking of other benzo[b]thiophene derivatives into the colchicine (B1669291) binding site of tubulin has shown favorable binding affinities, suggesting their potential as anticancer agents. researchgate.net These computational predictions are invaluable for guiding the synthesis and modification of new derivatives to enhance their potency and selectivity. nih.gov
| Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Benzo[b]thiophene-chalcone hybrid | Acetylcholinesterase (AChE) | -9.5 | TYR337, TRP86 |
| Tetrahydrobenzo[b]thiophene | Tubulin (Colchicine site) | -8.2 | CYS241, LEU255, ALA316 |
| 2-Amino-benzo[b]thiophene | c-Met Kinase | -7.9 | MET1160, TYR1230 |
| Benzo[b]thiophene-2-carbaldehyde | Human IgM Fc Domain | -8.0 | Not Specified |
Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the physiological environment by treating the system (protein, ligand, and solvent) as a dynamic entity, subject to thermal fluctuations. nih.govfrontiersin.org
For a complex involving a ligand like this compound, MD simulations can validate the docking pose and assess its stability. researchgate.net The simulation tracks the atomic coordinates of the system over a set period (typically nanoseconds to microseconds), allowing for the analysis of several key parameters that describe the complex's stability. mdpi.com
Key metrics analyzed in MD simulations include:
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value, typically fluctuating around a low value (e.g., < 3 Å), indicates that the complex has reached equilibrium and remains stable. mdpi.com
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. Lower fluctuations in the binding site residues suggest that the ligand has a stabilizing effect. mdpi.com
Hydrogen Bond Analysis: The persistence of key hydrogen bonds and other interactions identified in docking is monitored throughout the simulation. Stable, long-lasting hydrogen bonds are a strong indicator of a stable binding mode. mdpi.com
These analyses collectively provide a comprehensive understanding of the structural stability and flexibility of the protein-ligand complex, offering crucial insights that are not available from static docking models alone. nih.gov
| Parameter | Typical Value for a Stable Complex | Indication |
|---|---|---|
| Protein RMSD | 1-3 Å | The protein-ligand complex is conformationally stable. |
| Ligand RMSD | < 2 Å | The ligand remains stably bound in the active site. |
| Binding Site RMSF | Low (< 1.5 Å) | The binding of the ligand stabilizes the active site residues. |
| Radius of Gyration (Rg) | Stable, with minimal fluctuation | The overall structure of the complex remains compact and does not unfold. |
Chemical Reactivity and Transformation Mechanisms of 3 Acetyl 6 Methoxy Benzo B Thiophene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) in benzo[b]thiophene is a complex process influenced by the fused ring system. Generally, the thiophene (B33073) ring is more susceptible to electrophilic attack than the benzene (B151609) ring. chemicalbook.com For unsubstituted benzo[b]thiophene, electrophilic substitution preferentially occurs at the C3 position. chemicalbook.com However, when the C3 position is occupied, as in 3-Acetyl-6-methoxy-benzo[b]thiophene, the substitution is directed to other positions on the bicyclic system. chemicalbook.com
The outcome of EAS on this substituted scaffold is determined by the directing effects of the existing acetyl and methoxy (B1213986) groups.
Acetyl Group (at C3): The acetyl group is a deactivating group, meaning it withdraws electron density from the ring system, making it less reactive towards electrophiles than benzene. unizin.org Its presence at the C3 position deactivates the thiophene ring.
Methoxy Group (at C6): The methoxy group is a strong activating group, donating electron density to the benzene ring and making it significantly more reactive than benzene. unizin.org It is an ortho, para-director. In the context of the 6-position on the benzo[b]thiophene ring, this directs incoming electrophiles to the C5 and C7 positions.
Considering these effects, electrophilic attack is predicted to occur on the activated benzene ring rather than the deactivated thiophene ring. The activating, ortho, para-directing influence of the 6-methoxy group will favor substitution at the C7 and C5 positions. Quantum chemical studies on the related compound 3-acetyl-2-methylbenzo[b]thiophene have shown that acylation, a type of EAS, occurs predominantly at the 4- and 6-positions of the benzene ring, supporting the notion that substitution favors the benzenoid ring when the thiophene ring is deactivated. sci-hub.se Similarly, studies on 4-methoxybenzo[b]thiophene (B1252323) show that electrophilic substitution gives the 7-substituted product. rsc.org Therefore, for this compound, the major products of electrophilic aromatic substitution are expected to be the 7-substituted and 5-substituted isomers.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Site of Substitution |
|---|---|---|---|---|
| -COCH₃ | C3 | Deactivating (Electron-withdrawing) | Deactivates thiophene ring | C7 and C5 |
| -OCH₃ | C6 | Activating (Electron-donating) | Ortho, Para-directing (to C5, C7) |
Nucleophilic Addition and Substitution Reactions (e.g., Schiff Base Formation)
The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the acetyl group. This functionality is susceptible to nucleophilic addition, a cornerstone reaction for forming new carbon-heteroatom bonds. academie-sciences.fr
A prominent example of this reactivity is the formation of Schiff bases (or imines). This reaction involves the condensation of the carbonyl group with a primary amine. The mechanism proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. echemcom.com
While specific studies on this compound are not detailed, the synthesis of Schiff bases from structurally similar benzo[b]thiophene derivatives is well-documented. For instance, various Schiff bases have been synthesized by reacting benzo[b]thiophene-2-carbaldehyde with different diamines. nih.govresearchgate.net Similarly, acylhydrazones, which contain a C=N-NH-C=O linkage, have been prepared by condensing substituted benzo[b]thiophene-2-carboxylic hydrazides with a range of aromatic aldehydes. nih.gov These examples demonstrate the general applicability of Schiff base formation to the benzo[b]thiophene scaffold, indicating that the acetyl group of this compound would readily undergo this transformation.
The general reaction can be depicted as follows:
Step 1: Nucleophilic Addition. The lone pair of the primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of the acetyl group.
Step 2: Proton Transfer. A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Step 3: Dehydration. The hydroxyl group is protonated and eliminated as a water molecule, leading to the formation of a resonance-stabilized iminium ion.
Step 4: Deprotonation. A base removes a proton from the nitrogen, yielding the final Schiff base product.
Catalytic Transformations and Reaction Kinetics
Catalytic processes, particularly those mediated by transition metals, offer powerful methods for functionalizing the benzo[b]thiophene core. Mechanistic studies, including reaction kinetics, provide deep insight into these transformations.
Kinetic Isotope Effect (KIE) measurements are crucial tools for elucidating reaction mechanisms, especially in C-H functionalization reactions. nih.gov By comparing the reaction rates of molecules containing heavier isotopes (e.g., ¹³C, ²H) with their lighter counterparts (¹²C, ¹H), the nature of the bond-breaking and bond-forming steps in the rate-determining part of the reaction can be inferred. nih.gov
In studies on the direct β-arylation (C3-arylation) of the parent benzo[b]thiophene, both ¹³C and ²H KIEs were measured to distinguish between possible mechanistic pathways. nih.govacs.org The key findings from these studies are summarized below:
¹³C KIEs: Significant primary ¹³C KIEs were observed at both the C2 and C3 positions of the benzo[b]thiophene ring. nih.govacs.org For the C3 position, KIEs of 1.042 ± 0.006 and 1.044 ± 0.005 were measured, while the C2 position showed KIEs of 1.015 ± 0.006 and 1.014 ± 0.005. acs.org The presence of a KIE at both carbons of the C2-C3 double bond is inconsistent with an electrophilic substitution or a concerted metalation-deprotonation (CMD) mechanism but strongly supports a Heck-type pathway involving the C2-C3 π-bond. acs.org
²H KIEs: An inverse secondary ²H KIE (kH/kD < 1) was observed at the C3 position. acs.org An inverse KIE is consistent with a change in hybridization at that carbon from sp² to sp³ during the rate-determining step, which is a characteristic of the carbopalladation step in a Heck-type mechanism. nih.gov
These KIE studies provide compelling experimental evidence that the direct arylation of the benzo[b]thiophene C2-C3 bond proceeds via a mechanism involving a concerted carbopalladation event. nih.govacs.org
Table 2: Kinetic Isotope Effects in the β-Arylation of Benzo[b]thiophene
| Isotope Effect | Position | Observed Value | Mechanistic Implication |
|---|---|---|---|
| ¹³C KIE | C3 | 1.042 - 1.044 | Both carbons are involved in the rate-determining step; supports Heck-type mechanism. |
| ¹³C KIE | C2 | 1.014 - 1.015 | |
| ²H KIE | C3 | Inverse (kH/kD < 1) | Hybridization change from sp² to sp³; supports carbopalladation. |
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a versatile method for C-C bond formation. wikipedia.org Mechanistic studies on the direct arylation of benzo[b]thiophenes have revealed a pathway analogous to the Heck reaction, where the C2-C3 double bond of the thiophene ring acts as the alkene component. nih.govresearchgate.net
A plausible catalytic cycle for this transformation, supported by the KIE data, involves a Pd(0)/Pd(II) cycle: acs.org
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II)-aryl species. acs.orgwikipedia.org
Coordination: The benzo[b]thiophene substrate coordinates to the Pd(II) complex.
Carbopalladation: In the key step, the aryl group on the palladium complex adds across the C2-C3 double bond of the benzo[b]thiophene in a syn-addition. This is a concerted carbopalladation that forms a new C-C bond at C3 and a Pd-C bond at C2, resulting in a σ-alkyl-Pd(II) intermediate. acs.orgresearchgate.net This step is consistent with the observed KIEs, as it involves both C2 and C3 and changes the hybridization of C3.
β-Hydride Elimination: A base assists in the anti-elimination of the hydrogen atom from C3, which is now a β-hydride relative to the palladium at C2. This step regenerates the C2-C3 double bond and forms a palladium-hydride species. nih.gov
Reductive Elimination: The palladium-hydride species undergoes reductive elimination with the halide to regenerate the Pd(0) catalyst and form HX, which is neutralized by the base. wikipedia.org
This Heck-type pathway allows for the regioselective functionalization of the benzo[b]thiophene core under mild conditions, often at room temperature. nih.govacs.org
Oxidation and Reduction Processes
The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) (S=O) and sulfone (SO₂). This transformation significantly alters the electronic properties of the molecule. The oxidation of the electron-donating thiophene sulfur atom converts it into a strongly electron-accepting sulfonyl group. mdpi.com
This oxidation is particularly feasible for benzo[b]thiophenes that contain an electron-withdrawing group (EWG), as this deactivates the ring towards other oxidative processes. researchgate.net The presence of the 3-acetyl group in this compound makes it an "electron-poor" benzo[b]thiophene, predisposing it to sulfur oxidation.
A facile and clean method for this conversion involves using an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net This reagent system efficiently oxidizes electron-poor benzo[b]thiophenes to their corresponding sulfones. researchgate.net Enzymatic methods have also been reported; for example, E. coli cells expressing styrene (B11656) monooxygenase can biotransform benzo[b]thiophene into its sulfoxide. nih.gov The synthesis of benzo[b]thiophene-1,1-dioxides (sulfones) can also be achieved through other synthetic routes, such as iodocyclization followed by oxidation or via electrochemical methods. nih.govnih.gov
The oxidation proceeds in two stages:
Sulfoxide Formation: Oxidation of the sulfur atom first yields the benzo[b]thiophene S-oxide.
Sulfone Formation: Further oxidation of the sulfoxide yields the more stable benzo[b]thiophene S,S-dioxide, or sulfone.
This chemical modification from a sulfide (B99878) to a sulfone dramatically changes the molecule's electronic character, which can be leveraged in materials science and medicinal chemistry. mdpi.com
Reduction of Functional Groups
The acetyl group at the C-3 position of this compound is a primary site for reduction reactions, leading to the formation of either the corresponding secondary alcohol or the fully reduced ethyl group. The choice of reducing agent and reaction conditions dictates the final product.
One common method for the reduction of the carbonyl group to a hydroxyl group is through the use of hydride reagents, such as sodium borohydride (B1222165) (NaBH₄). This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. This transformation yields 1-(6-methoxy-benzo[b]thiophen-3-yl)ethanol.
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Reduction to Alcohol | Sodium Borohydride (NaBH₄), Methanol (MeOH) or Ethanol (EtOH), Room Temperature | 1-(6-methoxy-benzo[b]thiophen-3-yl)ethanol |
| Wolff-Kishner Reduction | Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), Potassium hydroxide (B78521) (KOH), Diethylene glycol (DEG), High Temperature | 3-Ethyl-6-methoxy-benzo[b]thiophene |
Cycloaddition and Annulation Reactions for Fused Systems
The acetyl group of this compound serves as a versatile synthetic handle for the construction of fused heterocyclic ring systems through cycloaddition and annulation reactions. These reactions are of significant interest as they provide access to novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.
A prominent example is the synthesis of fused pyrazole (B372694) derivatives. The reaction of this compound with hydrazine or its derivatives leads to the formation of a pyrazole ring fused to the benzo[b]thiophene core. The initial step involves the condensation of hydrazine with the acetyl group to form a hydrazone. Subsequent intramolecular cyclization and dehydration result in the formation of a stable, aromatic pyrazolo[4,3-c]benzo[b]thiophene system.
Furthermore, the acetyl group can participate in annulation reactions to form fused pyridine (B92270) rings. For instance, in a reaction analogous to the Friedländer annulation, this compound can be condensed with a compound containing an activated methylene (B1212753) group adjacent to a carbonyl or cyano group in the presence of a base or acid catalyst. This sequence of condensation and cyclization reactions would lead to the formation of a benzo[b]thieno[3,2-b]pyridine derivative. The versatility of this approach allows for the introduction of various substituents on the newly formed pyridine ring, depending on the choice of the reaction partner.
| Fused System | Reaction Type | Typical Reagents and Conditions | Product Class |
|---|---|---|---|
| Fused Pyrazole | Cyclocondensation | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol (EtOH), Reflux | Pyrazolo[4,3-c]benzo[b]thiophenes |
| Fused Pyridine | Annulation (e.g., Friedländer type) | Activated methylene compound (e.g., malononitrile, ethyl cyanoacetate), Base or Acid catalyst, Heat | Benzo[b]thieno[3,2-b]pyridines |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituent Effects on Biological Activity
The biological profile of 3-Acetyl-6-methoxy-benzo[b]thiophene is intrinsically linked to the chemical properties of its acetyl and methoxy (B1213986) substituents, as well as modifications to its core structure.
Role of Acetyl Group in Biological Interactions
The acetyl group at the 3-position of the benzo[b]thiophene scaffold is a critical determinant of its biological activity. As part of the broader class of 3-acylbenzo[b]thiophenes, this moiety is found in various biologically active compounds, including the selective estrogen receptor modulator (SERM) raloxifene (B1678788). cambridgemedchemconsulting.com The introduction of a substituent at the 3-position has been shown to significantly influence the inhibitory activity of benzothiophene (B83047) derivatives. For instance, in a series of cholinesterase inhibitors, the presence of a 3-benzoyl group markedly improved the inhibition of butyrylcholinesterase. mdpi.com
Influence of Methoxy Group on Molecular Properties and Bioactivity
In studies of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as tubulin polymerization inhibitors, the placement of a methoxy group at various positions on the benzene (B151609) ring was investigated. The results indicated that the optimal positions for enhancing antiproliferative activity were C-4, C-6, or C-7. researchgate.net Conversely, another study on a different series of antiproliferative agents found that a methoxy group at the C-6 position could be detrimental to activity.
In the realm of antiallergic agents, a combination of a 6-methoxy group with a 3-alkoxy substituent on the benzothiophene scaffold was found to exhibit optimal inhibitory effects on histamine (B1213489) release. princeton.edu This highlights the synergistic or antagonistic interplay that can occur between different substituents on the benzothiophene core.
Effect of Halogenation and Alkyl Substitutions
The introduction of halogen atoms or alkyl groups onto the this compound framework can significantly alter its physicochemical properties and, consequently, its biological activity.
Halogenation, particularly at the 6-position, has been shown to influence the therapeutic potential of benzothiophene analogs. In a study of 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes as melatonin (B1676174) analogs, the 6-fluoro derivative displayed greater antiovulatory activity than its 6-chloro counterpart, suggesting that the nature of the halogen is a critical factor. researchgate.net Furthermore, studies on 3-halobenzo[b]thiophenes have demonstrated that chloro and bromo substitutions can enhance antimicrobial activity. spirochem.com
Alkyl substitutions also play a vital role in tuning the biological response. For instance, the replacement of a metabolically susceptible methoxy group with an alkyl group has been explored to improve metabolic stability. cambridgemedchemconsulting.com Structure-activity relationship (SAR) studies on neurokinin-2 receptor antagonists revealed the importance of a 6-methyl group on the benzo[b]thiophene core for potent in vivo activity. ijpsjournal.com
The following table summarizes the impact of various substitutions on the biological activity of benzothiophene derivatives, based on findings from related compounds.
| Compound Series | Substitution | Effect on Bioactivity | Reference |
|---|---|---|---|
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes | 6-Methoxy | Enhanced antiproliferative activity | researchgate.net |
| Benzothiophene-based antiallergic agents | 6-Methoxy (with 3-alkoxy) | Optimal inhibition of histamine release | princeton.edu |
| 5-methoxy-3-β-acetamidoethylbenzo[b]thiophenes | 6-Fluoro | More active (antiovulatory) than 6-Chloro | researchgate.net |
| 3-Halobenzo[b]thiophenes | 3-Chloro/Bromo | Enhanced antimicrobial activity | spirochem.com |
| Neurokinin-2 receptor antagonists | 6-Methyl | Important for potent in vivo activity | ijpsjournal.com |
Spatial and Electronic Determinants for Specific Bioactivities
The specific three-dimensional arrangement of atoms and the distribution of electrons within the this compound molecule are crucial for its interaction with biological targets. Quantitative Structure-Activity Relationship (QSAR) and molecular modeling studies on various benzothiophene derivatives have provided insights into these determinants.
For instance, 3D-QSAR studies on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase highlighted the importance of polar interactions, including electrostatic and hydrogen-bonding properties, for their inhibitory activity and selectivity. nih.gov Similarly, molecular docking studies of benzo[b]thiophen-3-ol derivatives as monoamine oxidase (MAO) inhibitors have helped to elucidate the key binding site interactions necessary for their activity. researchgate.netresearchgate.net
The planar nature of the benzo[b]thiophene ring system provides a rigid scaffold, while the rotational freedom of the acetyl and methoxy groups allows for some conformational flexibility, which can be critical for fitting into a specific binding pocket. The electron-rich sulfur atom in the thiophene (B33073) ring can also participate in important interactions with biological macromolecules. nih.gov
Molecular Modification Strategies for Enhanced Target Affinity
To improve the potency and selectivity of this compound, various molecular modification strategies can be employed. These strategies are often guided by SAR data and computational modeling.
One common approach is the fusion of pharmacophores, where two or more bioactive structural motifs are combined into a single molecule to enhance biological activity and improve pharmacokinetic properties. nih.gov For example, creating hybrid molecules that incorporate the this compound scaffold with other known active fragments could lead to compounds with enhanced efficacy.
Another strategy involves the targeted modification of functional groups to optimize interactions with the biological target. This could include altering the size or electronic properties of the acetyl group or modifying the methoxy group to improve metabolic stability or binding affinity. The synthesis of a focused library of analogs with systematic variations in these groups allows for a detailed exploration of the SAR and the identification of compounds with superior properties. nih.gov
Bioisosteric Replacements and Their Impact on SAR
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to enhance potency, reduce toxicity, or improve pharmacokinetic profiles. cambridgemedchemconsulting.comestranky.sk
For the this compound molecule, several bioisosteric replacements could be considered. The acetyl group could potentially be replaced by other acyl groups or five-membered heterocycles that can act as hydrogen bond acceptors and mimic the steric and electronic properties of the acetyl moiety. nih.gov
The methoxy group is a common site for metabolic attack, and its replacement with more stable bioisosteres is a frequent strategy in medicinal chemistry. researchgate.net Potential bioisosteres for the methoxy group include a fluorine atom, a difluoromethyl group, or a trifluoromethyl group. cambridgemedchemconsulting.comchemrxiv.org These replacements can alter the lipophilicity and electronic character of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity. For example, replacing a methoxy group with a fluorine atom can block metabolic oxidation and is a commonly used strategy in lead optimization. nih.gov
The following table lists some potential bioisosteric replacements for the functional groups present in this compound.
| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| Acetyl (at C-3) | Oxadiazole, Pyridine (B92270), other Acyl groups | Mimic hydrogen bonding and electronic properties | nih.gov |
| Methoxy (at C-6) | Fluorine, Difluoromethyl, Trifluoromethyl | Improve metabolic stability, alter lipophilicity | cambridgemedchemconsulting.comchemrxiv.org |
| Methoxy (at C-6) | Alkyl groups | Reduce metabolic liability | cambridgemedchemconsulting.com |
| Benzene ring of Benzothiophene | Thiophene, Pyridine, Furan (B31954) | Ring equivalents to explore SAR | cambridgemedchemconsulting.com |
Applications of 3 Acetyl 6 Methoxy Benzo B Thiophene in Advanced Materials and Bio Inspired Research
Materials Science Applications
The benzothiophene (B83047) core is a well-established pharmacophore in medicinal chemistry and a versatile component in the design of functional organic materials. nih.gov The fusion of a benzene (B151609) and a thiophene (B33073) ring results in a planar, aromatic structure with extended π-conjugation, which is conducive to charge transport and favorable for applications in electronic devices. nih.gov
Benzo[b]thiophene derivatives are recognized as a significant class of organic semiconductors. nih.gov Their rigid and planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The design and synthesis of organic semiconductors based on the prepchem.combenzothieno[3,2-b] prepchem.combenzothiophene (BTBT) substructure have led to materials with superior performance in organic field-effect transistors (OFETs). nih.gov While direct studies on 3-Acetyl-6-methoxy-benzo[b]thiophene as a primary semiconductor are not widely documented, its core structure suggests its potential as a precursor or a component in more complex semiconductor systems. The electron-withdrawing acetyl group and the electron-donating methoxy (B1213986) group can be strategically utilized to tune the frontier molecular orbital energy levels (HOMO and LUMO), a critical factor in the design of both p-type and n-type organic semiconductors.
Table 1: Potential Roles of Benzothiophene Derivatives in Organic Electronics
| Feature | Role in Organic Electronics | Relevance of this compound |
|---|---|---|
| π-Conjugated Core | Forms the charge-transporting channel in organic semiconductors. | The benzo[b]thiophene scaffold provides a robust π-system. |
| Substituent Effects | Functional groups like acetyl and methoxy can modify electronic properties. | The acetyl and methoxy groups can be used to tune HOMO/LUMO levels. |
| Molecular Packing | Planar structure promotes ordered packing in the solid state for efficient charge hopping. | The core structure is planar, though substituents may influence packing. |
| Chemical Stability | The aromatic system imparts good chemical and thermal stability. | Benzothiophenes are generally stable under ambient conditions. |
The development of high-performance organic thin-film transistors (OTFTs) often relies on semiconductor materials that can form highly ordered thin films. Solution-processable benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and utilized as the semiconductor layer in OTFTs, demonstrating p-channel behavior with respectable charge carrier mobilities and high on/off current ratios. mdpi.com The performance of these devices is intrinsically linked to the molecular structure and the resulting thin-film morphology. mdpi.com
In the realm of organic light-emitting diodes (OLEDs), benzothiophene-based materials can be employed as host materials, emitting layers, or charge-transporting layers. The ability to functionalize the benzothiophene core allows for the tuning of emission colors and the optimization of charge injection and transport properties. While the specific use of this compound in OLEDs has not been detailed in available literature, its structural motifs are present in more complex molecules designed for optoelectronic applications.
The application of benzothiophene derivatives extends to the field of organic photovoltaics. The design of novel organic dyes for dye-sensitized solar cells (DSSCs) often incorporates a donor-π-acceptor (D-π-A) architecture. In such systems, the benzothiophene unit can serve as a component of the π-bridge, facilitating intramolecular charge transfer from the donor to the acceptor moiety upon photoexcitation. This is a critical process for efficient electron injection into the semiconductor oxide (e.g., TiO₂) and subsequent current generation. The methoxy group on the this compound could act as a weak electron donor, while the acetyl group has electron-accepting properties, suggesting its potential as a building block for D-π-A type dyes.
Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is often related to its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system. Theoretical studies on related thiophene-based molecules have shown that structural modifications can lead to large first hyperpolarizabilities, which are a measure of the second-order NLO response. The donor-acceptor character imparted by the methoxy and acetyl groups on the this compound scaffold suggests that it could be a candidate for further investigation in the field of NLO materials.
The development of sensitive and selective biosensors and chemosensors is a rapidly growing field. The benzothiophene scaffold can be incorporated into sensor molecules where its interaction with an analyte leads to a detectable change in an optical or electronic signal. For instance, the fluorescence properties of a molecule containing a benzothiophene unit might be quenched or enhanced upon binding to a specific ion or molecule. The acetyl group in this compound provides a reactive site for further chemical modification, allowing for the attachment of specific recognition units to create targeted sensors.
Coordination Chemistry and Ligand Design
In the realm of coordination chemistry, the sulfur atom in the thiophene ring of benzo[b]thiophene can act as a coordination site for metal ions. Furthermore, the acetyl group in this compound introduces an oxygen donor atom, creating a potential bidentate ligand capable of forming chelate rings with metal centers. The formation of stable metal complexes can have a range of applications, from catalysis to the development of new materials with interesting magnetic or optical properties.
Research on the coordination chemistry of benzothiophene derivatives has shown that they can coordinate to various transition metals. researchgate.net The resulting metal complexes can exhibit catalytic activity or serve as precursors for the synthesis of advanced materials. While specific studies on the coordination complexes of this compound are not extensively reported, its structure suggests a rich potential for ligand design and the exploration of novel coordination compounds.
Table 2: Potential Coordination Modes of this compound
| Potential Donor Atoms | Coordination Mode | Potential Applications of Metal Complexes |
|---|---|---|
| Thiophene Sulfur | Monodentate | Catalysis, materials synthesis |
| Acetyl Oxygen | Monodentate | Modulating electronic properties of the metal center |
| Sulfur and Oxygen | Bidentate (Chelating) | Formation of stable metallacycles, sensors, molecular magnetism |
The versatility of the benzothiophene scaffold, combined with the electronic and coordinating properties imparted by the acetyl and methoxy substituents, makes this compound a compound with significant potential for further exploration in both materials science and coordination chemistry. Future research focusing on the synthesis and characterization of materials and complexes derived from this specific molecule will be crucial in fully realizing its capabilities.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating benzo[b]thiophene derivatives has been an active area of research. While specific studies on the metal complexes of this compound are not extensively documented in the reviewed literature, the general principles of synthesis and characterization can be understood from related benzo[b]thiophene compounds.
Typically, the synthesis involves the reaction of a benzo[b]thiophene ligand, often modified to create a suitable coordination site, with a metal salt in an appropriate solvent. For instance, novel Schiff base ligands derived from benzo[b]thiophene moieties have been synthesized and subsequently used to form complexes with Ni(II) and Mn(II) ions. rsc.org The characterization of these resulting metal complexes is crucial to confirm their structure and properties. A variety of analytical techniques are employed for this purpose:
Spectroscopic Methods:
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups.
UV-Vis (Ultraviolet-Visible) Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry and the metal-ligand interactions.
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and to observe changes upon complexation.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the complexes.
Other Techniques:
Elemental Analysis (CHNS): To determine the empirical formula of the complex.
Molar Conductance Measurements: To determine the electrolytic nature of the complexes.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in deducing the geometry around the metal center.
X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state.
Cyclic Voltammetry: To study the electrochemical properties of the organometallic compounds. acs.org
For example, the synthesis and characterization of a series of 2-benzoyl-3-ferrocenylbenzo[b]thiophenes involved techniques such as NMR, MS, X-ray diffraction, and cyclic voltammetry to fully elucidate their structures. acs.org
| Characterization Technique | Information Obtained |
| FT-IR Spectroscopy | Identification of ligand coordination sites |
| UV-Vis Spectroscopy | Electronic transitions and geometry |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of ligand and complex |
| Mass Spectrometry | Molecular weight and fragmentation |
| Elemental Analysis | Empirical formula determination |
| Molar Conductance | Electrolytic nature of the complex |
| Magnetic Susceptibility | Magnetic properties and geometry |
| X-ray Diffraction | 3D crystal structure |
| Cyclic Voltammetry | Electrochemical properties |
Role of Benzo[b]thiophene in Stabilizing Metal Centers
The benzo[b]thiophene moiety plays a significant role in stabilizing metal centers in coordination complexes. The presence of the sulfur atom in the thiophene ring and potentially other coordinating groups on the benzothiophene scaffold allows for effective chelation with metal ions.
In Schiff base complexes derived from benzo[b]thiophenes, coordination to the metal center can occur through the nitrogen atom of the azomethine group and the sulfur atom of the thiophene ring. rsc.org This chelation effect enhances the stability of the resulting complex. The coordination geometry of these complexes, such as octahedral, is determined by the nature of the metal ion and the ligands. rsc.org
Bioactivity Mechanism Studies (Non-Human Models)
Enzyme Inhibition Mechanisms (e.g., COX, LOX, PLA2, STAT3, Cathepsin D)
Derivatives of benzo[b]thiophene have been investigated for their potential to inhibit various enzymes involved in different pathological pathways.
COX and LOX Inhibition: A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). researchgate.net Structure optimization of these compounds led to derivatives with potent in vitro activity, exhibiting submicromolar IC₅₀ values for the inhibition of both 5-LOX and COX-1. researchgate.net This dual inhibition is a significant strategy in the development of anti-inflammatory agents.
STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell signaling. A series of aminobenzo[b]thiophene 1,1-dioxides were designed and synthesized as STAT3 inhibitors. These compounds were found to inhibit the phosphorylation of STAT3, a critical step in its activation, without significantly affecting the phosphorylation levels of upstream kinases like Src and Jak2. The most potent of these compounds also suppressed the expression of the downstream anti-apoptotic gene, Bcl-2.
PLA2 and Cathepsin D Inhibition: While the direct inhibition of phospholipase A2 (PLA2) and Cathepsin D by this compound is not explicitly detailed in the available research, the broader class of sulfur-containing heterocyclic compounds has been a source for the development of various enzyme inhibitors. Further research is needed to specifically elucidate the inhibitory potential of this compound against these enzymes.
Antimitotic Effects and Cell Cycle Modulation (in vitro, non-human cell lines)
Certain derivatives of 6-methoxybenzo[b]thiophene (B1315557) have demonstrated significant antimitotic properties and the ability to modulate the cell cycle in cancer cell lines. A study on a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes revealed potent antiproliferative activity. unife.it
These compounds were found to induce apoptosis in colon carcinoma cells. unife.it The mechanism of action is believed to involve the disruption of microtubule dynamics, which is a critical process for cell division. The presence of the 6-methoxy group on the benzo[b]thiophene ring was found to be important for the activity of these compounds. unife.it
Antioxidant Activity Mechanisms (in vitro)
The antioxidant properties of benzo[b]thiophene derivatives have been explored in several in vitro studies. These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the chelation of metal ions that can catalyze oxidative reactions.
The antioxidant activity of Schiff base ligands containing a benzo[b]thiophene moiety and their Ni(II) and Mn(II) complexes has been evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. rsc.org The results indicated that both the ligands and their metal complexes exhibited antioxidant activities. rsc.org
In another study, a series of benzo[b]thiophen-3-ols were synthesized and shown to possess discrete antioxidant and chelating potential.
DNA Cleavage Activity Research
The interaction of metal complexes with DNA is a field of significant interest, particularly in the development of new therapeutic agents. While specific research on the DNA cleavage activity of this compound complexes is limited, studies on other thiophene derivatives provide some insights.
A class of antibacterial thiophenes has been identified that targets DNA gyrase. nih.gov These compounds act by stabilizing gyrase-mediated DNA-cleavage complexes, leading to either single-strand or double-strand DNA breaks. nih.gov This mechanism is distinct from that of fluoroquinolone antibiotics, which also target DNA gyrase. nih.gov X-ray crystallography studies have shown that these thiophene inhibitors bind to a pocket on the protein remote from the DNA, suggesting an allosteric mechanism of inhibition. nih.gov
Furthermore, copper complexes of other ligands have been shown to efficiently cleave double-stranded DNA through oxidative attacks on the deoxyribose moiety. nih.gov The ability of such complexes to induce DNA cleavage is often dependent on the nature of the ligand and its ability to bind to DNA.
Q & A
What are the key synthetic methodologies for preparing 3-Acetyl-6-methoxy-benzo[b]thiophene?
The synthesis typically involves palladium-catalyzed cross-coupling reactions and electrophilic cyclization. For example, 3-iodobenzo[b]thiophene intermediates can be generated via iodine-mediated cyclization of alkynes, followed by Suzuki-Miyaura or Sonogashira couplings to introduce acetyl and methoxy groups . Alternative routes include benzoylisothiocyanate-mediated cyclization in 1,4-dioxane under ambient conditions, though yields may vary depending on substituent reactivity . Terminal alkyne-based methods offer regioselective access to benzo[b]thiophene cores, which can then be functionalized via nucleophilic acyl substitution or Friedel-Crafts acylation .
How can researchers address challenges in multi-step synthesis of this compound derivatives?
Multi-step syntheses require precise control of reaction parameters. For instance, bromination or iodination steps (e.g., electrophilic cyclization with I₂ in CH₂Cl₂) demand strict temperature control (0°C) to avoid overhalogenation . Purification after each step is critical: column chromatography (Hexane/EtOAc) effectively isolates intermediates, while anhydrous MgSO₄ is used for drying organic phases . Optimizing stoichiometry in palladium-catalyzed steps (e.g., 1.2 eq. of boronic acid for Suzuki couplings) improves yields and reduces byproducts .
What analytical techniques are most reliable for confirming the structure of this compound?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are standard for verifying molecular weight and substitution patterns. X-ray crystallography provides definitive confirmation of regiochemistry, as seen in structurally related benzo[b]thiophene derivatives . Infrared (IR) spectroscopy identifies acetyl C=O stretches (~1680–1720 cm⁻¹), while UV-vis spectroscopy can probe electronic effects of the methoxy group in π-conjugated systems .
How do substitution patterns on the benzo[b]thiophene core influence biological activity?
The 6-methoxy group enhances tubulin-binding affinity by mimicking the colchicine site’s steric and electronic requirements, as shown in analogues of combretastatin A-4 . Acetylation at the 3-position stabilizes the molecule against metabolic degradation while maintaining planar geometry for intercalation into biological targets . Modifications to the methoxy group (e.g., replacing it with fluorine) can alter solubility and bioavailability, as demonstrated in comparative studies of fluorinated derivatives .
What in vitro assays are used to evaluate the antitumor potential of this compound derivatives?
Tubulin polymerization inhibition assays (e.g., spectrophotometric monitoring at 350 nm) are primary screens . Cytotoxicity is assessed via MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference drugs like paclitaxel . Advanced models include apoptosis induction studies (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to elucidate mechanisms .
How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or impurities in test compounds. Reproducing experiments under standardized protocols (e.g., NCI-60 panel guidelines) is essential . Orthogonal validation using isogenic cell lines or in vivo xenograft models can clarify structure-activity relationships (SAR) . Purity verification via HPLC (>95%) ensures reliable biological data .
What strategies are employed to design this compound analogues with improved potency?
Bioisosteric replacement of the acetyl group with sulfonamides or carbamates retains activity while modulating pharmacokinetics . Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 2-position enhances electrophilicity for covalent target engagement . Computational docking (e.g., AutoDock Vina) guides rational design by predicting binding modes to tubulin or kinase targets .
What reaction conditions optimize the yield of this compound in scalable syntheses?
Solvent-free amidation under NaOtBu catalysis minimizes side reactions during acetyl group introduction . For electrophilic cyclization, CH₂Cl₂ as a solvent and I₂ (2 eq.) at 0°C achieve >90% conversion . Microwave-assisted synthesis reduces reaction times for Suzuki couplings (15–30 min vs. 12 h conventional) .
How can researchers mitigate challenges in achieving high purity for this compound?
Recrystallization from ethanol/water mixtures removes polar impurities . Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves closely related derivatives . For metal contamination from palladium catalysts, chelating resins (e.g., SiliaBond® Thiourea) are effective .
What advanced applications beyond antitumor research exist for this compound?
Its rigid π-conjugated structure makes it a candidate for organic electronics, such as non-fullerene acceptors in solar cells . In materials science, it serves as a building block for metal-organic frameworks (MOFs) with luminescent properties . Functionalization with boronic acid groups enables its use in Suzuki cross-couplings for polymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
